molecular formula C11H17NO3 B13011786 tert-butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate

tert-butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B13011786
M. Wt: 211.26 g/mol
InChI Key: AUEBDNZJJXDWHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate: is a bicyclic compound with a unique structure that includes an oxo group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The oxo group and the bicyclic structure allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

  • tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
  • tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate

Comparison: tert-Butyl 2-oxo-3-azabicyclo[410]heptane-3-carboxylate is unique due to its specific bicyclic structure and the presence of an oxo groupFor example, the presence of the oxo group allows for specific oxidation and reduction reactions that may not be possible with other bicyclic compounds .

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-5-4-7-6-8(7)9(12)13/h7-8H,4-6H2,1-3H3

InChI Key

AUEBDNZJJXDWHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC2C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.